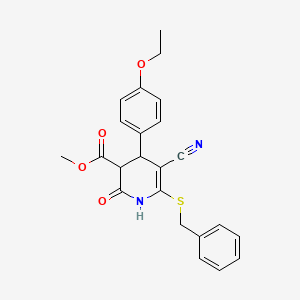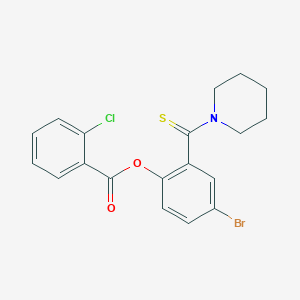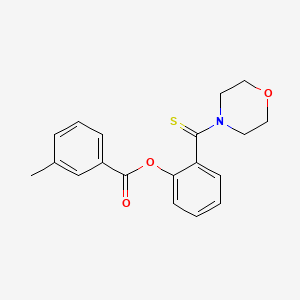
2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N'-(2-methoxyphenyl)-N-methylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N’-(2-METHOXYPHENYL)-N-METHYLMETHANIMIDAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a propoxyphenyl group, and a methoxyphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N’-(2-METHOXYPHENYL)-N-METHYLMETHANIMIDAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the propoxyphenyl and methoxyphenyl groups, and the final assembly of the molecule. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Propoxyphenyl Group: This step may involve nucleophilic substitution reactions.
Introduction of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Final Assembly: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N’-(2-METHOXYPHENYL)-N-METHYLMETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N’-(2-METHOXYPHENYL)-N-METHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Steviol glycosides: Natural sweeteners derived from the Stevia plant.
Uniqueness
(E)-1-{[2,5-DIOXO-1-(4-PROPOXYPHENYL)PYRROLIDIN-3-YL]SULFANYL}-N’-(2-METHOXYPHENYL)-N-METHYLMETHANIMIDAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25N3O4S |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N-(2-methoxyphenyl)-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C22H25N3O4S/c1-4-13-29-16-11-9-15(10-12-16)25-20(26)14-19(21(25)27)30-22(23-2)24-17-7-5-6-8-18(17)28-3/h5-12,19H,4,13-14H2,1-3H3,(H,23,24) |
InChI Key |
RFXRZGXKSNHBQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Anilino-5-[(4-methoxybenzylidene)carbonohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11657169.png)
![1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11657177.png)
![(4Z)-5-amino-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11657184.png)
![Carbamic acid, N-[1-(3-aminocarbonyl-4H-cyclopenta[b]thien-2-ylamino)-2,2,2-trifluoro-1-trifluoromethylethyl]-, ethyl ester](/img/structure/B11657191.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11657205.png)
![(4Z)-4-({3-Bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11657206.png)
![7-[(4-fluorophenyl)methyl]-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11657210.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11657216.png)


![N'-{(E)-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11657235.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11657239.png)
![N,N-Dibenzyl-2-[N-(4-methylphenyl)4-fluorobenzenesulfonamido]acetamide](/img/structure/B11657251.png)
